molecular formula C25H27BrN2O3S2 B4582628 N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide CAS No. 5873-99-4

N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B4582628
CAS RN: 5873-99-4
M. Wt: 547.5 g/mol
InChI Key: GRSHJRLQNCTSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C25H27BrN2O3S2 and its molecular weight is 547.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 546.06465 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

Research in organic chemistry often explores the synthesis and transformations of complex molecules for potential applications in drug development, material science, and as intermediates in chemical syntheses. For example, the study by Lenihan and Shechter (1999) discusses the synthesis and conversions of substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones to o-quinodimethanes, highlighting the versatility of sulfone compounds in organic synthesis (Lenihan & Shechter, 1999). This research indicates a potential pathway for generating complex molecular structures that may include or relate to the synthesis of compounds like N1-{2-[(4-bromobenzyl)thio]ethyl}-N2-(4-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide.

Pharmacological Research

In the realm of pharmacology, compounds with unique chemical structures are continually evaluated for their potential as therapeutic agents. The study by Lu et al. (2012) on a new synthetic sulfonylurea compound, which inhibits the action of TXA2 in vitro and in vivo on platelets and aorta vascular smooth muscle, showcases the therapeutic potential of sulfonylurea derivatives (Lu et al., 2012). While not directly related to the compound , this research exemplifies how similar chemical frameworks can be explored for their pharmacological benefits.

Environmental and Analytical Applications

The derivatization and detection of environmental pollutants involve complex organic molecules. A study by Rompa, Kremer, and Zygmunt (2003) discusses derivatization processes applied in chromatographic determination of acidic herbicides, which are pertinent to understanding the analytical applications of organic compounds (Rompa, Kremer, & Zygmunt, 2003). Although the focus is on herbicides, the methodologies and chemical reactions involved may be applicable in the analytical chemistry of compounds like N1-{2-[(4-bromobenzyl)thio]ethyl}-N2-(4-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide.

properties

IUPAC Name

N-[2-[(4-bromophenyl)methylsulfanyl]ethyl]-2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN2O3S2/c1-19-3-11-23(12-4-19)28(33(30,31)24-13-5-20(2)6-14-24)17-25(29)27-15-16-32-18-21-7-9-22(26)10-8-21/h3-14H,15-18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSHJRLQNCTSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366894
Record name STK057080
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5873-99-4
Record name STK057080
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.